
(R)-1,3-decanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,3-decanediol is an organic compound with the molecular formula C10H22O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a ten-carbon chain, with the hydroxyl groups located at the first and third carbon atoms. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is important for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1,3-decanediol can be synthesized through various methods. One common approach involves the reduction of 1,3-decanedione using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction typically employs hydrogen gas (H2) in the presence of a chiral rhodium or ruthenium catalyst under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, ®-1,3-decanediol can be produced through the catalytic hydrogenation of 1,3-decanedione. This process involves the use of a continuous flow reactor to ensure efficient mixing and reaction of the reactants. The reaction conditions are optimized to achieve high yield and enantiomeric purity of the desired ®-1,3-decanediol.
Chemical Reactions Analysis
Types of Reactions
®-1,3-decanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 1,3-decanedione or 1,3-decanedioic acid.
Reduction: Decane.
Substitution: 1-chloro-3-decanol or 1-bromo-3-decanol.
Scientific Research Applications
®-1,3-decanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1,3-decanediol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
®-1,3-decanediol can be compared with other similar compounds, such as:
(S)-1,3-decanediol: The enantiomer of ®-1,3-decanediol, which has a different spatial arrangement of atoms and may exhibit different biological activities.
1,2-decanediol: A diol with hydroxyl groups at the first and second carbon atoms, which may have different chemical properties and reactivity.
1,4-decanediol: A diol with hydroxyl groups at the first and fourth carbon atoms, which may be used in different industrial applications.
The uniqueness of ®-1,3-decanediol lies in its specific chiral configuration, which can impart distinct chemical and biological properties compared to its isomers and other diols.
Properties
Molecular Formula |
C10H22O2 |
|---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
(3R)-decane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-10(12)8-9-11/h10-12H,2-9H2,1H3/t10-/m1/s1 |
InChI Key |
ANWMPOLHSRXCNH-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCCCC[C@H](CCO)O |
Canonical SMILES |
CCCCCCCC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


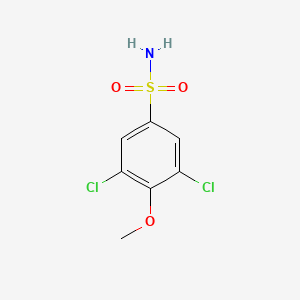
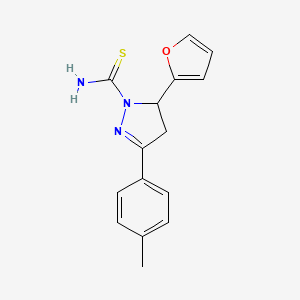
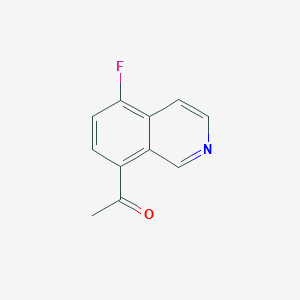
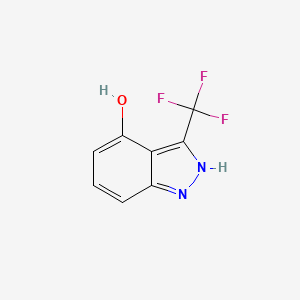
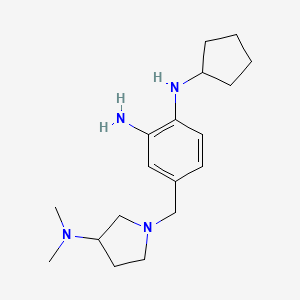

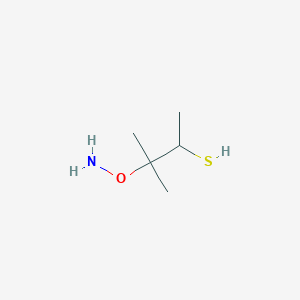
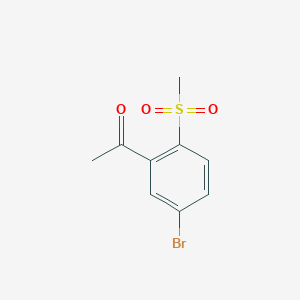
![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
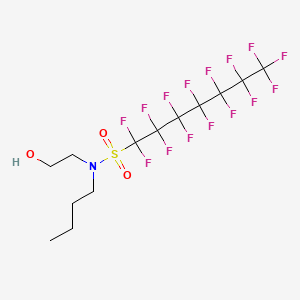
![(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12847834.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)

